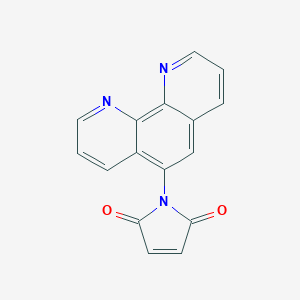

1,10-Phenanthroline Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,10-phenanthrolin-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O2/c20-13-5-6-14(21)19(13)12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIRFFCTTLSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433327 | |

| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351870-31-0 | |

| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Phenanthroline Maleimide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,10-phenanthroline maleimide, a thiol-reactive chemical probe with significant applications in chemical biology, drug development, and materials science. This document details its chemical properties, synthesis, and experimental protocols for its use in bioconjugation. Furthermore, it explores its role as a modulator of key cellular signaling pathways, offering insights for researchers in drug discovery and molecular biology. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound, with the chemical name 1-(1,10-phenanthrolin-5-yl)-1H-pyrrole-2,5-dione, is a versatile bifunctional molecule. It integrates the rigid, planar, and metal-chelating 1,10-phenanthroline scaffold with a highly selective maleimide group. The maleimide moiety allows for covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins and peptides, through a Michael addition reaction. This property makes it an invaluable tool for site-specific labeling and modification of biomolecules.[1] The 1,10-phenanthroline core, a well-known metal ion chelator, imparts unique photophysical and chemical properties to its conjugates, enabling applications in fluorescence imaging, protease inhibition, and the development of novel therapeutics.[2] This guide serves as a technical resource for researchers, providing detailed information on its properties, synthesis, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 1,10-phenanthroline, is provided below.

| Property | This compound | 1,10-Phenanthroline (Parent Compound) |

| Chemical Formula | C₁₆H₉N₃O₂ | C₁₂H₈N₂ |

| Molecular Weight | 275.26 g/mol | 180.21 g/mol |

| CAS Number | 351870-31-0 | 66-71-7 |

| Appearance | White to pale yellow crystalline solid | White to pale yellow crystalline solid |

| Melting Point | >213 °C[3] | 117 °C[2] |

| Solubility | Light sensitive[3] | Soluble in ethanol (~1 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[4] |

| Storage | Store at -20°C, protected from light. | Store at -20°C. |

Synthesis of this compound

Synthesis of 5-Amino-1,10-phenanthroline

The synthesis of 5-amino-1,10-phenanthroline typically starts from 1,10-phenanthroline. A common method involves the nitration of 1,10-phenanthroline to form 5-nitro-1,10-phenanthroline, followed by reduction of the nitro group to an amine.

Synthesis of 1-(1,10-phenanthrolin-5-yl)-1H-pyrrole-2,5-dione

The final step involves the reaction of 5-amino-1,10-phenanthroline with maleic anhydride to form the maleimide.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-1,10-phenanthroline and a molar equivalent of maleic anhydride in a suitable solvent such as dimethylformamide (DMF).[5]

-

Reaction Conditions: Stir the mixture at room temperature for 1 hour.[5]

-

Cyclodehydration: Add toluene to the reaction mixture and reflux for 4.5 hours using a Dean-Stark trap to remove the water formed during the reaction.[5]

-

Isolation and Purification: Remove the solvents by rotary evaporation. The resulting residue can be purified by column chromatography on silica gel to yield the final product, 1-(1,10-phenanthrolin-5-yl)-1H-pyrrole-2,5-dione.[5]

Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Bioconjugation with this compound

The primary application of this compound is the covalent labeling of proteins and other biomolecules containing free thiol groups. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues under mild conditions to form a stable thioether bond.

General Thiol-Maleimide Reaction

The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile attacking one of the double-bonded carbons of the maleimide ring. This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.

Experimental Protocol for Protein Labeling

The following is a general protocol for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (containing at least one free cysteine residue)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Maleimide Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.

-

Purification: Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

-

Characterization: The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the phenanthroline moiety (at its specific absorbance maximum, which needs to be determined).

Workflow for Protein Labeling with this compound

Caption: A generalized workflow for the covalent labeling of proteins using this compound.

Applications in Studying Signaling Pathways

The unique properties of the 1,10-phenanthroline moiety make its maleimide derivative a valuable tool for investigating cellular signaling pathways. Its ability to chelate metal ions can be exploited to modulate the activity of metalloenzymes, and its derivatives have been shown to influence key signaling cascades.

Inhibition of the SUMOylation Pathway

Recent studies have identified 1,10-phenanthroline as a potent and rapid inhibitor of the SUMOylation pathway.[1][6][7] It acts at the first step of the cascade by inhibiting the formation of the E1-SUMO thioester intermediate.[1][6][7] This discovery provides a powerful tool to study the highly dynamic nature of SUMO modifications in living cells.

The SUMOylation Pathway and its Inhibition by 1,10-Phenanthroline

Caption: Inhibition of the SUMOylation pathway by 1,10-phenanthroline at the E1 activation step.

Modulation of the PI3K/AKT/mTOR Pathway

Derivatives of 1,10-phenanthroline have been shown to exert anti-cancer effects by modulating the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Phenanthroline-based compounds can induce apoptosis and block the cell cycle by suppressing this key signaling axis.

The PI3K/AKT/mTOR Signaling Pathway

Caption: Overview of the PI3K/AKT/mTOR signaling pathway and points of inhibition by 1,10-phenanthroline derivatives.

Involvement in FGF-2 Signaling

Zinc complexes of 1,10-phenanthroline derivatives have been identified as modulators of fibroblast growth factor (FGF) signaling.[11][12][13] Specifically, a zinc complex with 2,9-dimethyl-1,10-phenanthroline was found to stimulate the proliferation of vascular endothelial cells by activating the ERK1/2 signaling pathway, which is downstream of the FGF receptor (FGFR). This suggests a potential role for 1,10-phenanthroline-based compounds in studying and manipulating angiogenesis and tissue repair processes.

The FGF-2 Signaling Pathway

Caption: Simplified representation of the FGF-2 signaling cascade leading to cell proliferation, and the modulatory effect of 1,10-phenanthroline-zinc complexes on ERK1/2 activation.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its thiol-reactive nature allows for precise, covalent labeling of biomolecules, while the intrinsic properties of the phenanthroline core offer unique opportunities for developing probes, sensors, and potential therapeutics. The ability of phenanthroline derivatives to modulate critical cellular signaling pathways, such as SUMOylation and PI3K/AKT/mTOR, highlights their potential in drug discovery and for dissecting complex biological processes. This guide provides the foundational knowledge and experimental frameworks to facilitate the effective use of this compound in a research setting.

References

- 1. embopress.org [embopress.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. labsolu.ca [labsolu.ca]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Synthesis and Spectral Characterization of a Thiol-Reactive Long-Lifetime Ru(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,10-phenanthroline inhibits sumoylation and reveals that yeast SUMO modifications are highly transient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. Molecular Mechanisms of Fibroblast Growth Factor Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FGF10/FGFR2b signaling plays essential roles during in vivo embryonic submandibular salivary gland morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Bioconjugation of 1,10-Phenanthroline Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-phenanthroline maleimide and its subsequent application in bioconjugation. The unique properties of 1,10-phenanthroline as a robust, planar ligand with strong metal-coordinating capabilities make its maleimide derivative a valuable tool for the site-specific labeling of biomolecules.[1][2] This guide offers detailed experimental protocols, data presentation in a structured format, and visualizations of the core chemical processes to facilitate its application in research and drug development.

Synthesis of this compound Derivatives

The synthesis of a thiol-reactive this compound is crucial for its use in bioconjugation. A common strategy involves the functionalization of the 1,10-phenanthroline core with an amine group, which can then be reacted with maleic anhydride to form the maleimide ring. This process is often carried out on a metal-ligand complex, such as a Ruthenium(II) complex, to leverage the photophysical properties of the resulting bioconjugate.[3]

1.1. Synthesis of a Ruthenium(II)-based this compound Complex

A representative synthesis involves a two-step process starting from an amino-functionalized phenanthroline ligand complexed with Ruthenium.[3]

Experimental Protocol:

Step 1: Synthesis of the Maleamic Acid Intermediate

-

An amino-functionalized 1,10-phenanthroline precursor, such as --INVALID-LINK--₂, is dissolved in dimethylformamide (DMF).[3]

-

Maleic anhydride is added to the solution, and the mixture is stirred at room temperature.[3] This reaction leads to the formation of the intermediate maleamic acid derivative.

Step 2: Cyclodehydration to Form the Maleimide

-

Toluene is added to the reaction mixture from Step 1.[3]

-

The solution is refluxed with a Dean-Stark trap to remove the water generated during the reaction.[3] This cyclodehydration step results in the formation of the final maleimide product.[3]

-

The solvents are removed by rotary evaporation to yield the desired product.[3]

Quantitative Data Summary:

| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |

| --INVALID-LINK--₂ | 1 | DMF | 1 hour | Room Temp. | Not specified |

| Maleic Anhydride | ~3.2 | ||||

| Cyclodehydration | Toluene | 4.5 hours | Reflux | Not specified |

Synthesis Workflow:

Bioconjugation with this compound

Maleimides are highly effective thiol-reactive linkers that readily form stable thioether bonds with the sulfhydryl groups of cysteine residues in proteins and other biomolecules.[4][] This specificity allows for the targeted labeling of biomolecules.[4] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide double bond, while minimizing reactions with other nucleophilic groups like amines.[4]

2.1. General Protocol for Protein Labeling

This protocol provides a general framework for the conjugation of a this compound derivative to a protein containing accessible cysteine residues.

Experimental Protocol:

-

Protein Preparation: Dissolve the protein to be labeled in a suitable, degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, Tris, or HEPES).[6] The protein concentration is typically in the range of 1-10 mg/mL.[6] If necessary, reduce any disulfide bonds in the protein using a reducing agent like TCEP (tris-carboxyethylphosphine).[6]

-

Maleimide Reagent Preparation: Prepare a stock solution of the this compound derivative in an anhydrous organic solvent such as DMSO or DMF.[6]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution. A molar excess of the maleimide reagent (typically 10-20 fold) is used to ensure efficient labeling.[6] The reaction mixture is incubated at room temperature for 2 hours or overnight at 4°C, protected from light.[6]

-

Purification: Remove the unreacted maleimide reagent and any byproducts from the labeled protein using size-exclusion chromatography, dialysis, or other suitable purification methods.

-

Characterization: The final conjugate can be characterized by various techniques, including UV-Vis spectroscopy to determine the labeling efficiency, and mass spectrometry to confirm the covalent modification.

Bioconjugation Workflow:

Applications in Research and Drug Development

The ability to site-specifically label biomolecules with this compound opens up a wide range of applications:

-

Luminescent Probes: When complexed with metals like Ruthenium(II) or Rhenium(I), the phenanthroline moiety acts as a luminescent reporter.[3][7] These probes can be used in fluorescence polarization assays, time-resolved fluorescence resonance energy transfer (TR-FRET) studies, and cellular imaging.[3]

-

Theranostics: The metal-chelating properties of 1,10-phenanthroline can be exploited for the development of theranostic agents, where a single molecule combines diagnostic imaging and therapeutic capabilities.[1]

-

Drug Delivery: As a component of antibody-drug conjugates (ADCs), the maleimide linkage provides a stable covalent attachment of a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[4]

-

Supramolecular Chemistry: The rigid, planar structure of 1,10-phenanthroline makes it an excellent building block for the construction of complex supramolecular assemblies.[1]

Conclusion

The synthesis and bioconjugation of this compound provide a versatile platform for the development of advanced tools for biological research and drug development. The straightforward synthesis, coupled with the highly specific and efficient maleimide-thiol conjugation chemistry, allows for the creation of well-defined bioconjugates with a wide range of potential applications. This guide provides the foundational knowledge and protocols for researchers to harness the potential of this valuable chemical entity.

References

- 1. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Spectral Characterization of a Thiol-Reactive Long-Lifetime Ru(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. Synthesis, characterization, photophysical properties, and biological labeling studies of a series of luminescent rhenium(I) polypyridine maleimide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

1,10-Phenanthroline Maleimide: A Technical Guide to a Versatile Metal Chelating Agent for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,10-phenanthroline maleimide, a bifunctional molecule that combines the potent metal-chelating properties of the 1,10-phenanthroline core with the thiol-reactive functionality of a maleimide group. This unique combination makes it an invaluable tool for researchers, scientists, and drug development professionals for applications such as the site-specific labeling of biomolecules with a metal-chelating moiety, the development of novel therapeutics, and the investigation of metalloprotein function. This guide details the synthesis, metal chelation properties, and experimental protocols for its use, including its application as a metalloproteinase inhibitor.

Introduction

1,10-phenanthroline is a heterocyclic organic compound well-established for its ability to form stable complexes with a wide range of transition metal ions.[1] Its rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement make it an excellent chelator.[1] The addition of a maleimide functional group introduces a highly specific reactivity towards thiol groups, commonly found in the cysteine residues of proteins and peptides.[2] This allows for the covalent attachment of the 1,10-phenanthroline chelating agent to a specific site on a biomolecule, enabling a multitude of applications in biological and medicinal research.[3][4]

The resulting this compound conjugate can be used to:

-

Introduce a metal-binding site into a protein for applications in artificial metalloenzyme design.

-

Develop targeted therapeutic agents that chelate metal ions essential for the function of pathogenic enzymes.[3]

-

Create probes for studying metal-dependent cellular processes.

-

Investigate the role of metalloproteins in various signaling pathways.

This guide will delve into the technical aspects of this compound, providing the necessary information for its effective utilization in a research and development setting.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 1,10-phenanthroline. The first step involves the introduction of an amine group, most commonly at the 5-position, to yield 5-amino-1,10-phenanthroline.[5] This is followed by the reaction of the amino group with maleic anhydride to form the maleimide ring.

2.1. Synthesis of 5-Amino-1,10-phenanthroline

A common method for the synthesis of 5-amino-1,10-phenanthroline involves the reduction of 5-nitro-1,10-phenanthroline.[5]

-

Reaction: Reduction of 5-nitro-1,10-phenanthroline using a reducing agent such as hydrazine hydrate with a Raney nickel catalyst.[5]

-

Purification: The product can be purified by recrystallization.

-

Characterization: The successful synthesis of 5-amino-1,10-phenanthroline can be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and melting point determination (literature melting point: 254-258 °C).[6][7]

2.2. Synthesis of 1,10-Phenanthroline-5-maleimide

The final step involves the reaction of 5-amino-1,10-phenanthroline with maleic anhydride.

-

Reaction: 5-amino-1,10-phenanthroline is reacted with maleic anhydride in a suitable solvent, such as acetic acid, under reflux conditions.[8] This is followed by a cyclodehydration step to form the maleimide ring.

-

Purification: The product can be purified using column chromatography.

-

Characterization: Characterization can be performed using NMR spectroscopy (to confirm the presence of the maleimide protons) and mass spectrometry to verify the molecular weight.

Metal Chelation Properties

The 1,10-phenanthroline core of the molecule is responsible for its metal-chelating properties. It forms stable, colored complexes with many transition metal ions, particularly with Fe(II) and Zn(II).[9] The stability of these complexes is quantified by their stability constants (log K), with higher values indicating a more stable complex. The presence of a substituent at the 5-position, such as the maleimide group, can have a minor influence on the stability constants compared to the unsubstituted 1,10-phenanthroline.

Table 1: Stability Constants (log K) of Metal Complexes with 1,10-Phenanthroline and its Derivatives

| Metal Ion | Ligand | Stepwise Stability Constant (log K1) | Overall Stability Constant (log β2) | Overall Stability Constant (log β3) | Reference(s) |

| Fe(II) | 1,10-Phenanthroline | 5.86 | 11.1 | 21.3 | [10] |

| Fe(II) | 4,7-diphenyl-1,10-phenanthrolinedisulfonate | - | - | 20.24 | [11] |

| Zn(II) | 1,10-Phenanthroline | 6.4 | 12.1 | 17.1 | [10] |

| Zn(II) | 4,7-diphenyl-1,10-phenanthrolinedisulfonate | 6.43 | 10.7 | 17.3 | [11] |

| Cu(II) | 4,7-diphenyl-1,10-phenanthrolinedisulfonate | 9.76 | 15.9 | 20.9 | [11] |

Experimental Protocols

4.1. Protocol for Thiol-Reactive Conjugation of this compound to a Protein

This protocol outlines the general steps for labeling a protein containing a free cysteine residue with this compound.

Materials:

-

Protein with at least one free cysteine residue

-

This compound

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[2][12]

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)[2]

-

Purification column (e.g., gel filtration or dialysis cassette)[2]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[2][12]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[12][13]

-

Prepare the this compound Stock Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12][13]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[12][13] Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

Purification: Remove the unreacted this compound and byproducts by gel filtration, dialysis, or other suitable chromatographic techniques.[2]

-

Characterization: Confirm the conjugation by mass spectrometry (to observe the mass shift) and UV-Vis spectroscopy (to determine the degree of labeling by measuring the absorbance of the phenanthroline moiety).

4.2. Protocol for Metalloproteinase Inhibition Assay

1,10-phenanthroline is a well-known inhibitor of metalloproteinases, acting by chelating the essential zinc ion in the enzyme's active site.[14] This protocol describes a general method for assessing the inhibitory activity of this compound or its conjugates.

Materials:

-

Purified metalloproteinase (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2)[15]

-

This compound (or conjugate) as the inhibitor

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if necessary)[15]

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents: Prepare stock solutions of the metalloproteinase, fluorogenic substrate, and inhibitor in the assay buffer.

-

(Optional) Pro-enzyme Activation: If using a pro-MMP, activate it by incubating with APMA according to the enzyme manufacturer's instructions.[15]

-

Inhibitor Incubation: In a 96-well plate, add the activated metalloproteinase to wells containing various concentrations of the this compound inhibitor. Include a control well with no inhibitor. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Initiate Reaction: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

5.1. Logical Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis pathway of this compound.

Caption: Workflow for protein conjugation with this compound.

Caption: Mechanism of metalloproteinase inhibition by 1,10-phenanthroline.

Caption: Potential inhibition of the NF-κB pathway by a 1,10-phenanthroline-copper complex.[1]

Applications in Drug Development

The unique properties of this compound and its conjugates offer several avenues for drug development:

-

Targeted Metalloproteinase Inhibitors: By conjugating this compound to a molecule that targets a specific tissue or cell type, it is possible to deliver the metalloproteinase inhibitor to a desired location, potentially reducing off-target effects.

-

Anticancer Agents: Some metal complexes of 1,10-phenanthroline have demonstrated cytotoxic effects against cancer cells.[4] The maleimide functionality allows for their conjugation to antibodies or other targeting moieties to create antibody-drug conjugates (ADCs).

-

Antimicrobial Agents: The chelation of essential metal ions is a viable strategy for inhibiting the growth of microbial pathogens. 1,10-phenanthroline-based compounds can be developed as novel antimicrobial agents.

-

Modulators of Cell Signaling: As shown with the NF-κB pathway, 1,10-phenanthroline-metal complexes can interfere with cellular signaling cascades.[1] This opens up possibilities for developing drugs that target these pathways in various diseases. For instance, some platinum(II) phenanthroline complexes have been shown to inhibit mitogen-activated protein kinase (MAPK).[16]

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its ability to combine site-specific covalent modification of biomolecules with potent metal chelation provides a wide range of possibilities for creating novel probes, inhibitors, and therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this valuable chemical entity in the pursuit of new scientific discoveries and the development of next-generation therapeutics.

References

- 1. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumoricidal Potential of Novel Amino-1,10-phenanthroline Derived Imine Ligands: Chemical Preparation, Structure, and Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. banglajol.info [banglajol.info]

- 10. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2â²-bipyridyl [hero.epa.gov]

- 11. A reevaluation of the Fe(II), Ca(II), Zn(II), and proton formation constants of 4,7-diphenyl-1,10-phenanthrolinedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioacts.com [bioacts.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 14. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. quickzyme.com [quickzyme.com]

- 16. Inhibition of mitogen-activated protein kinase (MAPK) and cyclin-dependent kinase 2 (Cdk2) by platinum(II) phenanthroline complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioconjugation: A Technical Guide to Maleimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules.[1][] Its high selectivity, efficiency, and mild reaction conditions have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and a wide array of research applications.[1][] This technical guide provides an in-depth exploration of the fundamental principles of maleimide bioconjugation chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding.

Core Principles of Maleimide Bioconjugation

The reactivity of maleimides is centered around a five-membered cyclic imide structure.[] The core of maleimide bioconjugation lies in the highly specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.[1][4]

The Thiol-Maleimide Reaction: A Michael Addition

The fundamental reaction mechanism is a Michael addition, where the thiol group acts as a nucleophile and attacks one of the electron-deficient double-bonded carbons of the maleimide ring.[4][5] This results in the formation of a stable, covalent thioether bond.[][6] This reaction is highly efficient and can proceed without a catalyst, particularly in polar solvents like water or DMSO.[1] Due to its high efficiency, selectivity, and the mild conditions under which it proceeds, the thiol-maleimide reaction is considered a type of "click chemistry".[4][7]

Caption: The Thiol-Maleimide Michael Addition Reaction.

Reaction Kinetics and pH Dependence

The rate and selectivity of the maleimide-thiol reaction are highly dependent on the pH of the reaction buffer. The optimal pH range for this reaction is between 6.5 and 7.5.[1][7] Within this range, the reaction is highly chemoselective for thiols.[7] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[1][7] Above pH 7.5, the deprotonated form of primary amines (like the epsilon-amino group of lysine) becomes more nucleophilic and can compete with thiols in reacting with the maleimide.[7] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate.[8]

Stability of the Thioether Linkage: A Critical Consideration

While the thioether bond formed is generally stable, the resulting thiosuccinimide ring can undergo two primary competing reactions, particularly under physiological conditions: hydrolysis and a retro-Michael reaction.[1][9]

Hydrolysis of the Succinimide Ring

In aqueous solutions, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, leading to the formation of a succinamic acid derivative.[7] This ring-opening reaction is more pronounced at higher pH.[7] Importantly, if the maleimide ring hydrolyzes before reacting with a thiol, it becomes unreactive.[7] However, if hydrolysis occurs after the thioether bond has formed, the resulting ring-opened product is actually more stable and resistant to the retro-Michael reaction.[9][10] This increased stability is a key consideration in the design of long-circulating bioconjugates. Some strategies even employ "self-hydrolyzing maleimides" that are designed to rapidly hydrolyze post-conjugation to enhance stability.[11][12]

Retro-Michael Reaction and Thiol Exchange

The thiol-maleimide reaction is reversible, and the resulting thiosuccinimide adduct can undergo a retro-Michael reaction to regenerate the maleimide and the thiol.[1][13] This can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing molecules in the surrounding environment, such as serum albumin.[7] This can result in off-target effects and reduced efficacy of the bioconjugate.[9][10] The stability of the thiosuccinimide linkage against this reversal is influenced by the local microenvironment on the protein.[12]

Caption: Competing Fates of the Thiosuccinimide Adduct.

Quantitative Data Summary

The efficiency and rate of maleimide bioconjugation are influenced by several factors. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | [1][7] |

| Reaction Rate (Thiol vs. Amine) | ~1,000 times faster for thiols | pH 7.0 | [1][7] |

| Conjugation Efficiency (cRGDfK peptide) | 84 ± 4% | 2:1 maleimide:thiol molar ratio, 30 min, RT, 10 mM HEPES pH 7.0 | [6][14] |

| Conjugation Efficiency (11A4 nanobody) | 58 ± 12% | 5:1 maleimide:protein molar ratio, 2 h, RT, PBS pH 7.4 | [6][14] |

| Maleimide Derivative | Hydrolysis Half-life (t1/2) of Conjugate | Conditions | Reference |

| N-alkyl maleimide | > 1 week | pH 7.4, 37°C | [15] |

| N-aryl maleimide | 1.5 hours | pH 7.4, 37°C | [12] |

| N-fluorophenyl maleimide | 0.7 hours | pH 7.4, 37°C | [12] |

| Self-hydrolyzing maleimide (DPR-based) | 2.0 - 2.6 hours | pH 7.4, 22°C | [12] |

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key maleimide bioconjugation experiments.

Protocol 1: General Protein-Maleimide Conjugation

This protocol outlines the fundamental steps for labeling a protein containing free cysteine residues with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Protein with accessible cysteine residue(s)

-

Maleimide-activated molecule (e.g., Maleimide-PEG-Fluorophore)

-

Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4, containing 1-10 mM EDTA)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Quenching reagent (e.g., free cysteine, 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[6][16]

-

Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide. If DTT is used, it must be removed (e.g., by a desalting column) before proceeding.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[16]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for each specific system.[16]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[16]

-

Quenching the Reaction: Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide and stop the conjugation reaction.

-

Purification: Remove the excess maleimide reagent and other small molecules from the conjugated protein using size-exclusion chromatography, dialysis, or a desalting column.

-

Characterization: Characterize the final conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the label has a distinct absorbance), mass spectrometry, or specific quantification assays like the Ellman's test for remaining free thiols.[17][18][19]

Caption: General Experimental Workflow for Protein-Maleimide Conjugation.

Protocol 2: Antibody-Drug Conjugate (ADC) Formation

This protocol provides a high-level overview of the steps involved in creating an ADC using maleimide chemistry.

Materials:

-

Monoclonal antibody (mAb) with accessible cysteine residues (either native or engineered)

-

Maleimide-containing linker-drug construct

-

Reduction and conjugation buffers as described in Protocol 1

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody to generate a controlled number of free thiol groups. This is a critical step to control the drug-to-antibody ratio (DAR). TCEP is commonly used for this purpose. The extent of reduction is controlled by the concentration of the reducing agent, temperature, and incubation time.

-

Removal of Reducing Agent: If necessary, remove the reducing agent using a desalting column to prevent it from reacting with the maleimide-linker-drug.

-

Conjugation: Add the maleimide-linker-drug, typically dissolved in a co-solvent like DMSO, to the reduced antibody solution. The reaction is allowed to proceed under controlled conditions (e.g., 1-2 hours at room temperature).

-

Quenching and Purification: Quench the reaction with an excess of a thiol-containing reagent like N-acetylcysteine. Purify the resulting ADC using methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated antibody.

-

Characterization: Thoroughly characterize the ADC to determine the average DAR, distribution of drug-loaded species, purity, and stability. Techniques such as HIC, mass spectrometry, and SEC are essential.

Conclusion

Maleimide bioconjugation remains a powerful and versatile strategy in the toolbox of researchers and drug developers. A thorough understanding of its underlying chemical principles, including the kinetics, pH dependence, and the stability of the resulting conjugate, is paramount for its successful application. By carefully controlling reaction conditions and considering the potential for side reactions, highly specific and stable bioconjugates can be reliably produced for a wide range of applications, from fundamental biological research to the development of life-saving therapeutics.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. bachem.com [bachem.com]

- 5. mdpi.com [mdpi.com]

- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. prolynxinc.com [prolynxinc.com]

- 16. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

exploring the coordination chemistry of phenanthroline ligands

An In-depth Technical Guide to the Coordination Chemistry of Phenanthroline Ligands

Introduction to 1,10-Phenanthroline Ligands

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound that has become a cornerstone ligand in coordination chemistry.[1][2][3][4] Its structure, consisting of a tricyclic aromatic system with two nitrogen atoms strategically positioned for chelation, makes it an exceptional coordinating agent for a vast array of metal ions.[2][5][6] As a bidentate ligand, it forms highly stable five-membered chelate rings with metal centers, a phenomenon that enhances the stability of the resulting complexes through the chelate effect.[2]

The polyaromatic structure of phen lends it robustness and rigidity, which in turn imparts unique and desirable features to its metal complexes, including intense luminescence, potent biological activity, and catalytic prowess.[7] These properties have led to the widespread application of phenanthroline-based complexes in diverse fields such as analytical chemistry, catalysis, materials science, and drug development.[3][7][8] Functionalization at any of the eight available carbon positions on the phen backbone allows for the fine-tuning of the ligand's steric and electronic properties, making it a versatile platform for designing highly tailored coordination compounds.[7]

Synthesis and Coordination of Phenanthroline Complexes

The synthesis of metal-phenanthroline complexes is typically achieved through straightforward methods. A common approach involves the reaction of a metal salt with the phenanthroline ligand in a suitable solvent, such as water, ethanol, or acetonitrile.[9][10] The resulting complexes can often be isolated as crystalline solids upon evaporation of the solvent or by precipitation with a counter-ion.

The 1,10-phenanthroline-5,6-dione (pdon) derivative, for example, can coordinate with metal ions through its two nitrogen atoms in a chelating mode or act as a bridging ligand via its two oxygen atoms.[9] This versatility allows for the formation of both mononuclear and polynuclear structures.[9][11]

General Experimental Protocol: Synthesis of a Ni(II)-Phenanthroline Dione Complex

This protocol is adapted from the synthesis of [Ni(phon)(H₂O)₄]·SO₄·2H₂O.[9]

-

Ligand Preparation : 1,10-phenanthroline-5,6-dione (phon) is synthesized according to established literature methods.[9]

-

Reaction Mixture : Solid nickel sulfate (NiSO₄·6H₂O, 0.50 mmol) is added to an aqueous solution (10 mL) of phon (0.10 g, 0.50 mmol).

-

Stirring and Filtration : The mixture is stirred at room temperature for 10 minutes to ensure complete reaction. The resulting solution is then filtered to remove any insoluble impurities.

-

Crystallization : The filtrate is allowed to evaporate slowly at room temperature over 3–5 days.

-

Isolation : Crystals of the complex [Ni(phon)(H₂O)₄]·SO₄·2H₂O form and are collected.

-

Characterization : The identity and purity of the complex are confirmed using techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis.[9][12]

Caption: Workflow for the synthesis and characterization of a metal-phenanthroline complex.

Properties of Phenanthroline Complexes

Photophysical Properties

Ruthenium(II) complexes containing phenanthroline ligands are renowned for their rich photophysical and photochemical properties.[13][14][15] These complexes typically exhibit strong metal-to-ligand charge transfer (MLCT) absorption bands in the visible region.[14] Upon excitation, they can display intense luminescence with relatively long excited-state lifetimes, making them suitable for applications in sensing, photocatalysis, and as components in light-emitting devices.[13][16][17] The rigidity of the phenanthroline framework contributes to enhanced quantum yields and lifetimes compared to more flexible ligands.[16][17]

| Complex | λem (nm) | Quantum Yield (Φem) | Lifetime (τ, ns) | Solvent | Reference |

| [Ru(phen)₂(Cl-phen)]²⁺ (Monomer) | 610 | N/A | N/A | Acetonitrile | [14] |

| [(phen)₂Ru(phen-phen)Ru(phen)₂]⁴⁺ (Dimer) | 605 | N/A | N/A | Acetonitrile | [14] |

| [Ru(4-phen-2C-Ph)₃Et]²⁺ | N/A | 0.202 | 3860 | Acetonitrile | [16][17] |

| [Ru(5-bpy-2C)₃Bz]²⁺ (bpy-based for comparison) | N/A | 0.271 | 2800 | Acetonitrile | [16][17] |

Table 1: Selected Photophysical Properties of Ruthenium(II)-Phenanthroline Complexes.

Stability of Metal Complexes

Phenanthroline forms exceptionally stable complexes with many transition metal ions.[18] The stability of these complexes is quantified by their stability constants (K). For divalent first-row transition metals, the stability of the 1:1 complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[19] However, for the 3:1 (tris-ligated) complexes, this order can be altered due to electronic effects, such as the formation of spin-paired complexes, which is notably observed for the Fe(II) tris-complex (ferroin).[18][19]

| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ | Reference |

| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 | [18][19] |

| Fe(II) | 5.85 | 5.3 | 10.2 | 21.3 | [18][19] |

| Co(II) | 7.25 | 6.75 | 5.95 | 19.95 | [18][19] |

| Ni(II) | 8.8 | 8.3 | 7.6 | 24.7 | [18][19] |

| Cu(II) | 9.25 | 7.0 | 5.35 | 21.6 | [18][19] |

| Zn(II) | 6.55 | 6.0 | 5.15 | 17.7 | [18][19] |

Table 2: Stepwise and Overall Stability Constants for Divalent Metal Complexes with 1,10-Phenanthroline at 25°C.

Applications in Research and Development

Catalysis

Phenanthroline ligands are integral to the design of homogeneous catalysts.[2][20] Their complexes with transition metals, particularly palladium, exhibit high catalytic activity in various organic transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling.[3][21] The rigid N,N-bidentate coordination of phenanthroline stabilizes the metal center, while functional groups on the phen backbone can be used to fine-tune the catalyst's activity and selectivity.[20]

| Catalyst System | Reaction | Key Performance Metric (TOF) | Conditions | Reference |

| Palladium on phenanthroline-based polymer nanotubes (Pd/PBP8) | Suzuki-Miyaura Coupling | 3077 h⁻¹ | Bromobenzene, phenylboronic acid, K₃PO₄, 30°C, H₂O/ethanol mixture | [21] |

Table 3: Catalytic Performance of a Palladium-Phenanthroline System.

Drug Development and Biological Interactions

Phenanthroline complexes have attracted significant attention in drug development due to their diverse biological activities, including anticancer and antimicrobial properties.[3][22] A primary mechanism of action involves their interaction with DNA. Copper-phenanthroline complexes, in particular, are well-known for their ability to act as chemical nucleases, cleaving DNA strands.[8][23][24] This activity often proceeds via an oxidative mechanism involving reactive oxygen species (ROS) like hydroxyl radicals or singlet oxygen.[24] The binding mode can be intercalative, where the planar phenanthroline ligand inserts between the DNA base pairs, or via groove binding.[22][23][25]

| Complex | Apparent Binding Constant (Kapp, M⁻¹) | Proposed Binding Mode | Reference |

| [Cu₂(pdon)₂Cl₄]·2DMF | 5.20 × 10⁵ | Moderate Intercalation | [24] |

| [Cu(pdon)(DMSO)Cl₂]·DMSO·H₂O | 2.68 × 10⁵ | Moderate Intercalation | [24] |

| [Cu(pdon)₃]·(ClO₄)₂·2.25CH₃CN·6H₂O | 7.05 × 10⁵ | Moderate Intercalation | [24] |

Table 4: DNA Binding Constants for Copper(II) Complexes of 1,10-Phenanthroline-5,6-dione (pdon).

Caption: Proposed mechanism for DNA cleavage by copper-phenanthroline complexes.

Sensing and Materials Science

The distinct photophysical and electrochemical properties of phenanthroline complexes make them excellent candidates for chemosensors.[26] The binding of a target analyte (cation or anion) to a functionalized phenanthroline ligand can induce a measurable change in its UV-visible absorption or fluorescence emission spectrum.[26] In materials science, phenanthroline is used to construct metal-organic frameworks (MOFs) and other supramolecular assemblies. These materials have potential applications in gas storage, separation, and catalysis.[5]

Key Experimental Methodologies

Protocol: DNA Cleavage Assay by Agarose Gel Electrophoresis

This protocol describes a typical experiment to assess the ability of a metal-phenanthroline complex to cleave plasmid DNA.[22][24]

-

Preparation : Prepare a 1% agarose gel in Tris-Acetate-EDTA (TAE) buffer containing ethidium bromide.

-

Reaction Mixtures : In separate microtubes, incubate supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of the test complex in a suitable buffer (e.g., Tris-HCl/NaCl). Include a DNA-only control.

-

Incubation : Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

-

Quenching : Stop the reaction by adding a loading buffer containing a chelating agent like EDTA and a tracking dye.

-

Electrophoresis : Load the samples onto the agarose gel and run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization : Visualize the DNA bands under UV light. Supercoiled DNA (Form I) migrates fastest, followed by linear DNA (Form III), and then nicked, circular DNA (Form II).

-

Analysis : The cleavage efficiency is determined by the decrease in the intensity of the Form I band and the corresponding increase in the Form II (single-strand cleavage) and/or Form III (double-strand cleavage) bands.

Caption: Logical relationships in a photocatalytic cycle involving a Ru(II)-phenanthroline complex.

Conclusion and Future Prospects

The coordination chemistry of phenanthroline ligands is a rich and continually evolving field. The inherent stability, rigidity, and tunable electronic properties of the phenanthroline scaffold have established it as a privileged ligand in coordination chemistry.[7] Research continues to focus on the synthesis of novel, polyfunctional phenanthroline derivatives to create complexes with enhanced catalytic efficiency, greater biological specificity, and improved photophysical properties. For professionals in drug development, phenanthroline complexes offer promising avenues for creating new metallodrugs that can overcome the limitations of existing therapies.[15][23] In catalysis and materials science, the rational design of phenanthroline-based systems is expected to lead to more sustainable chemical processes and advanced functional materials.[20][27]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. labinsights.nl [labinsights.nl]

- 4. alfachemic.com [alfachemic.com]

- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. soc.chim.it [soc.chim.it]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Co-ordination properties of 1,10-phenanthroline-5,6-dione towards group 4 and 5 metals in low and high oxidation states [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. synthesis-crystal-structures-and-electrochemical-properties-of-metal-complexes-based-on-1-10-phenanthroline-5-6-dione - Ask this paper | Bohrium [bohrium.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholarworks.uark.edu [scholarworks.uark.edu]

- 15. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes with Hexadentate Bipyridine and Phenanthroline Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2′-bipyridyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2â²-bipyridyl [hero.epa.gov]

- 20. nbinno.com [nbinno.com]

- 21. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. DNA binding and antimicrobial studies of polymer-copper(II) complexes containing 1,10-phenanthroline and L-phenylalanine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

The Multifaceted Role of 1,10-Phenanthroline in Inorganic Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) is a rigid, planar N-heterocyclic aromatic compound that has garnered significant attention in the field of inorganic drug design.[1] Its strong chelating ability, forming stable complexes with a variety of transition metal ions, coupled with its inherent biological activities, makes it a versatile scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the core principles and applications of 1,10-phenanthroline in the design of inorganic drugs, with a focus on its anticancer properties. We will delve into its mechanisms of action, present quantitative data on the efficacy of its metal complexes, provide detailed experimental protocols for key assays, and visualize complex biological pathways and workflows.

The therapeutic potential of 1,10-phenanthroline and its derivatives spans a wide range of applications, including anticancer, antibacterial, and antiparasitic activities.[4] The ability of the phenanthroline ligand to intercalate into the DNA double helix is a key aspect of its biological activity.[5] Furthermore, when complexed with transition metals such as copper, silver, and manganese, the resulting compounds exhibit enhanced cytotoxicity, often surpassing that of established drugs like cisplatin.[6][7] These metal complexes can induce cell death through various mechanisms, including oxidative DNA cleavage, inhibition of crucial cellular enzymes like metalloproteases and proteasomes, and interference with key signaling pathways.[8][9][10]

Mechanisms of Action

The biological activity of 1,10-phenanthroline-based inorganic drugs is multifaceted, stemming from both the properties of the phenanthroline ligand itself and the coordinated metal ion. The primary mechanisms of action are detailed below.

DNA Intercalation and Cleavage

The planar structure of 1,10-phenanthroline allows it to insert itself between the base pairs of DNA, a process known as intercalation.[5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. While phenanthroline alone can intercalate with DNA, its metal complexes, particularly those with copper, exhibit significantly enhanced DNA cleavage activity.[8]

The nuclease activity of copper-phenanthroline complexes is a well-established mechanism of their cytotoxicity.[8] In the presence of a reducing agent and molecular oxygen, the copper(II)-phenanthroline complex can generate reactive oxygen species (ROS), such as hydroxyl radicals.[8] These highly reactive species can then attack the deoxyribose backbone of DNA, leading to single- and double-strand breaks.[8] This oxidative cleavage of DNA is a potent mechanism for inducing cell death in cancer cells.

Enzyme Inhibition

1,10-Phenanthroline and its metal complexes are known to be potent inhibitors of various enzymes, particularly those that rely on a metal cofactor for their activity.

-

Metalloprotease Inhibition: As a strong chelating agent, 1,10-phenanthroline can sequester essential metal ions, such as zinc, from the active sites of metalloproteases, thereby inhibiting their function.[10][11][12][13] Metalloproteases play crucial roles in cancer progression, including tissue remodeling, angiogenesis, and metastasis. Their inhibition by phenanthroline-based compounds contributes to the anti-cancer effects of these drugs.

-

Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell. Its inhibition can lead to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis. Copper complexes of 1,10-phenanthroline have been shown to be potent inhibitors of the proteasome, and this activity is believed to be a key contributor to their anticancer efficacy.[9][14][15] Ternary copper complexes containing 1,10-phenanthroline are particularly effective at inhibiting proteasome activity and inducing apoptosis in cancer cells.[9][14][15]

Interference with Cellular Signaling Pathways

Recent studies have revealed that 1,10-phenanthroline derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[16] A derivative of 1H-imidazo[4,5-f][2][17]phenanthroline has been shown to inhibit the colorectal cancer cell line HCT116 by suppressing the PI3K/AKT/mTOR axis, leading to cell cycle arrest in the G0/G1 phase and apoptosis.[16]

Quantitative Data on Cytotoxicity

The cytotoxic efficacy of 1,10-phenanthroline and its metal complexes has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The tables below summarize the IC50 values for various 1,10-phenanthroline-based compounds from different studies.

| Compound | Cell Line | IC50 (µM) | Reference |

| Copper Complexes | |||

| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 10.5 ± 1.5 | [7] |

| Hep-G2 (Hepatocellular Carcinoma) | 12.5 ± 2.1 | [7] | |

| [Cu(L1a)(phen)] (Cugdupt1) | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.5 - 30.5 (range for 9 complexes) | [18] |

| Biotinylated Cu(II)-Phenanthroline Complex 1 | PSN-1 (Pancreatic) | 4.5 ± 0.6 | [5] |

| HCT-15 (Colorectal) | 2.0 ± 0.8 | [5] | |

| 2008 (Ovarian) | 4.5 ± 0.6 | [5] | |

| A431 (Cervical) | 2.0 ± 0.8 | [5] | |

| MDA-MB-231 (Breast) | 0.3 ± 0.03 | [5] | |

| U1285 (Lung) | 0.6 ± 0.1 | [5] | |

| Biotinylated Cu(II)-Phenanthroline Complex 4 | PSN-1 (Pancreatic) | 1.1 ± 0.3 | [5] |

| HCT-15 (Colorectal) | 1.1 ± 0.4 | [5] | |

| 2008 (Ovarian) | 1.1 ± 0.3 | [5] | |

| A431 (Cervical) | 1.1 ± 0.4 | [5] | |

| MDA-MB-231 (Breast) | 0.6 ± 0.1 | [5] | |

| U1285 (Lung) | 2.0 ± 0.6 | [5] | |

| Silver Complexes | |||

| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 18.2 ± 2.3 | [7] |

| Hep-G2 (Hepatocellular Carcinoma) | 20.1 ± 2.5 | [7] | |

| Manganese Complexes | |||

| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 25.4 ± 3.1 | [7] |

| Hep-G2 (Hepatocellular Carcinoma) | 28.9 ± 3.5 | [7] | |

| 1,10-Phenanthroline (Ligand Only) | |||

| 1,10-Phenanthroline | A-498 (Kidney Carcinoma) | 35.6 ± 4.2 | [7] |

| Hep-G2 (Hepatocellular Carcinoma) | 40.1 ± 4.8 | [7] | |

| Reference Drug | |||

| Cisplatin | A-498 (Kidney Carcinoma) | 55.2 ± 5.9 | [7] |

| Hep-G2 (Hepatocellular Carcinoma) | 60.5 ± 6.3 | [7] | |

| PSN-1 (Pancreatic) | 12.1 ± 2.9 | [5] | |

| HCT-15 (Colorectal) | 13.9 ± 1.7 | [5] | |

| 2008 (Ovarian) | 2.2 ± 1.4 | [5] | |

| A431 (Cervical) | 2.1 ± 0.9 | [5] | |

| MDA-MB-231 (Breast) | 30.5 ± 2.6 | [5] | |

| U1285 (Lung) | 2.1 ± 0.9 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of 1,10-phenanthroline-based inorganic drugs.

Synthesis of a Representative Copper(II)-Phenanthroline-Malonate Complex: [Cu(phen)₂(mal)]·2H₂O

Materials:

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

1,10-Phenanthroline monohydrate (phen·H₂O)

-

Malonic acid (H₂mal)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve 1,10-phenanthroline monohydrate (2 mmol) in methanol (20 mL).

-

In a separate beaker, dissolve copper(II) perchlorate hexahydrate (1 mmol) in methanol (10 mL).

-

Slowly add the copper(II) solution to the 1,10-phenanthroline solution with constant stirring.

-

In another beaker, dissolve malonic acid (1 mmol) and sodium hydroxide (2 mmol) in a minimal amount of water and then add methanol (10 mL).

-

Add the methanolic solution of the disodium malonate dropwise to the copper-phenanthroline solution.

-

A blue precipitate will form immediately. Stir the reaction mixture for 2 hours at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of cold methanol and then with diethyl ether.

-

Dry the resulting blue solid in a desiccator over silica gel.

This protocol is adapted from the general principles of mixed-ligand complex synthesis and may require optimization for specific laboratory conditions.

Cytotoxicity Assessment using the MTT Assay

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

1,10-Phenanthroline-based compound to be tested

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol with 0.04 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and wells with medium and DMSO (vehicle control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[17]

DNA Cleavage Assay using Agarose Gel Electrophoresis

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Copper(II)-phenanthroline complex

-

3-Mercaptopropionic acid (MPA) or another reducing agent

-

Tris-HCl buffer

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the supercoiled plasmid DNA (e.g., 0.5 µg), the copper(II)-phenanthroline complex at the desired concentration, and the Tris-HCl buffer to the final volume.

-

Initiation of Cleavage: To initiate the DNA cleavage reaction, add the reducing agent (e.g., MPA) to the reaction mixture.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).

-

Quenching the Reaction: Stop the reaction by adding 6x DNA loading dye.

-

Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.

-

Load the samples into the wells of the agarose gel.

-

Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the loading dye has migrated a sufficient distance.

-

Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate at different rates and can be distinguished on the gel.[19]

-

Analysis: The extent of DNA cleavage is determined by the decrease in the intensity of the supercoiled DNA band and the increase in the intensity of the nicked and/or linear DNA bands.

Proteasome Activity Assay

Materials:

-

Cell lysate from cancer cells treated with the 1,10-phenanthroline-metal complex

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Proteasome inhibitor (e.g., MG132) as a control

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation: Treat cancer cells with the test compound for a specified time. Harvest the cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.

-

Assay Setup: In a 96-well black microplate, add the cell lysate (containing a specific amount of protein) to each well.

-

Include control wells: a blank (assay buffer only), a negative control (untreated cell lysate), and a positive control for inhibition (cell lysate pre-incubated with a known proteasome inhibitor like MG132).

-

Substrate Addition: Add the fluorogenic proteasome substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[2][10]

-

Data Analysis: The proteasome activity is proportional to the fluorescence signal. Compare the fluorescence in the wells with the treated lysate to the untreated control to determine the percentage of proteasome inhibition.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 1,10-phenanthroline-based inorganic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. ubiqbio.com [ubiqbio.com]

- 12. ubpbio.com [ubpbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. bento.bio [bento.bio]

- 16. asianpubs.org [asianpubs.org]

- 17. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Versatility of 1,10-Phenanthroline Maleimide in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of 1,10-phenanthroline, a heterocyclic organic compound, has long been a cornerstone in the development of advanced materials. Its rigid, planar structure and exceptional coordination capabilities with a wide array of metal ions have made it a versatile building block in fields ranging from catalysis to medicinal chemistry.[1] The strategic incorporation of a maleimide functional group onto the 1,10-phenanthroline scaffold further enhances its utility, opening up a new dimension of applications in materials science. The maleimide group's high reactivity and specificity towards thiol groups enable covalent linkage to various substrates, including polymers and biomolecules, paving the way for the creation of novel functional materials with tailored properties.[2]

This technical guide provides a comprehensive overview of the applications of 1,10-phenanthroline maleimide in materials science, focusing on its synthesis, the properties of resulting materials, and its use in cutting-edge technologies such as sensors and organic light-emitting diodes (OLEDs).

Synthesis of this compound and its Precursors

The synthesis of this compound, chemically known as 1-(1,10-phenanthrolin-5-yl)-1H-pyrrole-2,5-dione, typically involves a multi-step process starting from the readily available 1,10-phenanthroline. Key intermediates in this synthesis are 5-nitro-1,10-phenanthroline and 5-amino-1,10-phenanthroline.

Experimental Protocols

Synthesis of 5-Nitro-1,10-phenanthroline:

A common method for the nitration of 1,10-phenanthroline involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

-

Procedure: 1,10-phenanthroline is slowly added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is then heated, for example, to 140°C for several hours. After cooling, the mixture is poured onto ice, and the resulting precipitate is neutralized with a base, such as ammonium hydroxide. The crude 5-nitro-1,10-phenanthroline is then filtered, washed, and can be further purified by recrystallization.

Synthesis of 5-Amino-1,10-phenanthroline:

The nitro group of 5-nitro-1,10-phenanthroline is subsequently reduced to an amino group.

-

Procedure: 5-nitro-1,10-phenanthroline is dissolved in a suitable solvent, such as ethanol. A reducing agent, for instance, sodium dithionite or catalytic hydrogenation, is then employed. The reaction is typically carried out at an elevated temperature for a specific duration. After the reaction is complete, the solvent is removed, and the crude 5-amino-1,10-phenanthroline is purified, often through recrystallization.

Synthesis of this compound:

The final step involves the reaction of 5-amino-1,10-phenanthroline with maleic anhydride.

-

Procedure: 5-amino-1,10-phenanthroline and maleic anhydride are dissolved in a high-boiling point solvent like dimethylformamide (DMF). The mixture is heated to form the corresponding maleamic acid intermediate. Subsequent cyclization to the maleimide is achieved by heating at a higher temperature, often with the addition of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. The resulting this compound is then isolated and purified.

References

Methodological & Application

Application Notes and Protocols for 1,10-Phenanthroline Maleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline maleimide is a thiol-reactive labeling reagent that combines the metal-chelating properties of 1,10-phenanthroline with the cysteine-specific reactivity of a maleimide group. This bifunctional molecule serves as a versatile tool for conjugating the unique characteristics of 1,10-phenanthroline to proteins and other biomolecules containing free sulfhydryl groups. The maleimide moiety reacts with cysteine residues via a Michael addition reaction, forming a stable thioether bond.[1][2][3] This site-specific labeling allows for the introduction of a potent metal chelator onto a protein of interest, enabling a range of applications from studying metalloprotein function to developing novel therapeutic and diagnostic agents.